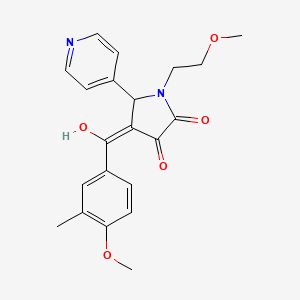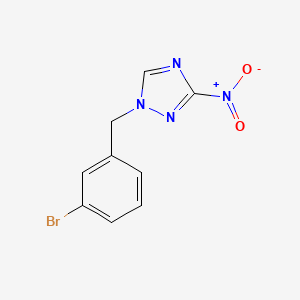![molecular formula C23H29N3O3 B5415691 N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5415691.png)
N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide, also known as OP3, is a chemical compound that has been the subject of extensive scientific research in recent years. OP3 is a piperazine derivative that has been found to have a wide range of potential applications in the field of medicine and drug development.
Wirkmechanismus
The mechanism of action of N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. This compound has also been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to reduce inflammation by inhibiting the production of prostaglandins. Additionally, it has been found to have anxiolytic effects, reducing anxiety and promoting relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in inhibiting the growth of cancer cells and its potential use in combination with other anticancer drugs. Another area of interest is its potential use in the treatment of inflammatory diseases. Studies are needed to determine its efficacy in reducing inflammation and its potential use in combination with other anti-inflammatory drugs. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
Synthesemethoden
The synthesis of N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide involves a multi-step process that begins with the reaction of 3-phenoxybenzaldehyde with piperazine in the presence of acetic anhydride to form 3-phenoxy-N-(2-piperazin-1-yl)propanamide. This intermediate product is then reacted with N-methyl-N-propylacetamide in the presence of sodium hydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide has been found to have potential applications in the field of medicine and drug development. It has been studied for its ability to inhibit the growth of cancer cells, particularly those of the breast and prostate. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-methyl-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-3-13-25(2)22(27)16-21-23(28)24-12-14-26(21)17-18-8-7-11-20(15-18)29-19-9-5-4-6-10-19/h4-11,15,21H,3,12-14,16-17H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSSNIMBZKRGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-methyl-3-phenylpropyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5415620.png)

![4-azepan-1-yl-N-(2-methoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5415645.png)
![4-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5415654.png)
![1-ethyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5415657.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(1H-imidazol-4-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415666.png)

![2-[1-(1H-indol-6-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5415671.png)

![2-[(5,8-difluoro-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5415678.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5415680.png)
![methyl 4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5415686.png)